molecular formula C21H19ClN2O3S B2664033 N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 896680-21-0

N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No. B2664033
CAS RN: 896680-21-0
M. Wt: 414.9
InChI Key: VTPCPTNPYZDGCR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide, also known as CPG-37157, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzamide derivative and is synthesized through a multi-step process.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Lahtinen et al. (2014) involved the synthesis and characterization of several sulfanilamide derivatives, including compounds similar to N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide. They used techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–Visible spectra, Liquid Chromatographic (LCMS), and High-Resolution Mass Spectrometric (HRMS) methods for characterization (Lahtinen et al., 2014).
  • Antimicrobial Activity :

    • Research indicates that certain sulfanilamide derivatives, which are structurally similar to N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide, were screened for their antibacterial and antifungal activities. However, these derivatives did not show significant antibacterial or antifungal activity (Lahtinen et al., 2014).
  • Molecular Docking and DFT Calculations :

    • A 2019 study by Fahim and Shalaby focused on the synthesis of benzenesulfonamide derivatives, which includes a focus on compounds structurally related to N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide. Their research involved molecular docking and Density Functional Theory (DFT) calculations, indicating the potential of these compounds in various applications (Fahim & Shalaby, 2019).
  • Thermal Properties :

    • The thermal properties of similar sulfanilamide derivatives were evaluated using Thermogravimetric (TG) and differential scanning calorimetric (DSC) methods. This kind of analysis is crucial for understanding the stability and potential applications of these compounds in various environments (Lahtinen et al., 2014).
  • Fluorescence Enhancement Studies :

    • Although not directly related to N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide, studies on similar compounds, such as Glibenclamide, have shown their potential in enhancing fluorescence, which could be relevant for analytical and diagnostic applications (Faridbod et al., 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-8-16(9-15-20)21(25)23-18-12-10-17(22)11-13-18/h3-15H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPCPTNPYZDGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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